Phosphonatoformate

Beschreibung

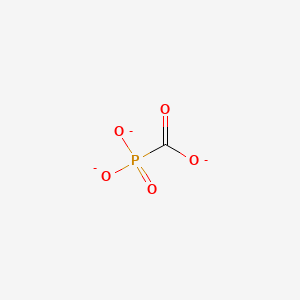

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

phosphonatoformate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O5P/c2-1(3)7(4,5)6/h(H,2,3)(H2,4,5,6)/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAOAACCNHFJAH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])P(=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CO5P-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Phosphonatoformate Action

Inhibition of Viral DNA Polymerases through Pyrophosphate Mimicry

Phosphonatoformate functions as a pyrophosphate analog, interfering with the catalytic activity of viral DNA polymerases.

This compound (PFA) is established to inhibit viral DNA polymerases by mimicking the pyrophosphate (PPi) leaving group during nucleotide transfer reactions ebi.ac.ukmedchemexpress.comnih.gov. It binds to the active site of these enzymes, chelating essential metal ions (such as metal ion B) that are critical for the catalytic process ebi.ac.uk. This binding stabilizes a closed conformation of the DNA polymerase, effectively trapping the enzyme in an untranslocated state and preventing further DNA synthesis ebi.ac.uk. Studies have visualized PFA in the active site of DNA polymerases, revealing interactions between the pyrophosphate mimic and conserved basic residues within the fingers domain of family B polymerases ebi.ac.uk.

This compound is a known inhibitor of the Human Cytomegalovirus (HCMV) DNA polymerase, specifically targeting the UL54 protein ebi.ac.ukmedchemexpress.com. Its mechanism involves binding to the pyrophosphate site of UL54, thereby blocking the enzyme's ability to incorporate nucleotides and extend the viral DNA chain ebi.ac.ukmedchemexpress.com. Research indicates that specific mutations, such as the V478W mutation in a chimera of UL54, can influence the polymerase's conformation, increasing its affinity for PFA and enhancing the stalling effect ebi.ac.uk.

Modulation of Viral Reverse Transcriptase Activity

Beyond DNA polymerases, this compound also exhibits activity against viral reverse transcriptases.

While detailed binding site analysis for this compound specifically on HIV-1 reverse transcriptase (RT) is less extensively detailed in the provided snippets compared to DNA polymerases, it is recognized as an inhibitor of HIV-1 reverse transcriptase nih.govresearchgate.netsums.ac.ir. HIV-1 RT is a heterodimer composed of p66 and p51 subunits sums.ac.ir. The p66 subunit contains the active sites for DNA polymerase and RNase H activities, while the p51 subunit provides structural support sums.ac.ir. Inhibitors of HIV-1 RT typically bind to allosteric sites or the active site, disrupting the enzyme's function in converting viral RNA into DNA sums.ac.ir. Molecular docking studies have investigated various ligands, including phosphonoformate, for their binding affinities to HIV-1 RT, identifying potential interactions with residues on both the p66 and p51 subunits researchgate.netsums.ac.ir.

The inhibition of viral reverse transcriptase by this compound has direct consequences for viral DNA synthesis. By interfering with the reverse transcription process, this compound prevents the conversion of viral RNA into DNA, a critical step for viral replication and integration into the host genome sums.ac.ir. This disruption leads to the suppression of viral replication medchemexpress.commedchemexpress.eu. Early research also indicated that phosphonoformate (PFA) could prolong the lifespan of Drosophila melanogaster when administered during the first half of adult life, with a reduction in the rate of behavioral decline, suggesting effects beyond direct viral inhibition, though its primary antiviral role is well-established ebi.ac.uk.

Structural Biology and Molecular Recognition of Phosphonatoformate

Conformational Dynamics and Ligand-Induced Structural Rearrangements

The binding of a ligand to an enzyme is often not a simple lock-and-key event but rather a dynamic process that can involve significant conformational changes in both the ligand and the protein. nih.gov For bisubstrate enzymes, the active site must remain flexible after binding the first substrate to accommodate the second. nih.gov The binding of phosphonate (B1237965) inhibitors can induce substantial structural rearrangements in their target enzymes, a phenomenon that is crucial for their inhibitory activity. frontiersin.org

Enzymes exist as an ensemble of conformations in dynamic equilibrium. semanticscholar.org Ligand binding can shift this equilibrium towards a specific conformation, a process known as conformational selection, or it can induce a new conformation through an "induced-fit" mechanism. nih.gov In many cases, the binding of phosphonate inhibitors involves an induced-fit mechanism that can expand and reshape the binding pocket to achieve better steric complementarity with the inhibitor. frontiersin.org This dynamic interplay is essential for the high-affinity binding observed for many of these inhibitors.

Atomic-Resolution Elucidation of Phosphonatoformate-Enzyme Complexes

To fully understand the molecular basis of inhibitor potency and selectivity, atomic-resolution structural information is indispensable. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the three-dimensional structures of enzyme-inhibitor complexes.

X-ray crystallography is a cornerstone technique for elucidating the detailed interactions between proteins and small molecule ligands. nih.govfrontiersin.org It provides a static, high-resolution picture of the enzyme-inhibitor complex, revealing the precise orientation of the inhibitor in the active site and the network of interactions, such as hydrogen bonds and salt bridges, that stabilize the complex. nih.govresearchgate.net

The process involves crystallizing the purified protein in complex with the inhibitor and then exposing the crystal to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the molecular model is built and refined. youtube.com This has been instrumental in structure-based drug design, allowing for the rational optimization of inhibitor scaffolds to improve binding affinity and specificity. nih.gov

For example, the crystal structure of farnesyl pyrophosphate synthase (FPPS) in complex with various bisphosphonate inhibitors has revealed how these compounds mimic the natural substrate and engage key active site residues. nih.gov These structures have guided the development of more potent and selective FPPS inhibitors.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. nih.govyoutube.com Cryo-EM allows for the visualization of protein complexes in a near-native, frozen-hydrated state, providing insights into their conformational heterogeneity. nih.gov

This technique is particularly valuable for studying large, multi-component assemblies where phosphonate-containing molecules might act as inhibitors or modulators. By averaging images of thousands of individual particles, high-resolution 3D reconstructions can be generated. researchgate.net Recent advances in cryo-EM have made it possible to visualize the binding of small molecule ligands to their protein targets, even in cases where the complex exhibits conformational flexibility. nih.gov

Biophysical Characterization of this compound-Target Interactions

A comprehensive understanding of inhibitor-target interactions requires the quantification of binding parameters and the characterization of the thermodynamic and kinetic profiles of these interactions. A variety of biophysical techniques are employed for this purpose. caymanchem.comnih.gov

The affinity of an inhibitor for its target is a key determinant of its potency. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are widely used to measure the dissociation constant (Kd), which is a measure of binding affinity.

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). nih.gov SPR, on the other hand, is a label-free optical technique that monitors the binding of a ligand to an immobilized target in real-time, allowing for the determination of both association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated. caymanchem.com

The specificity of an inhibitor is its ability to bind to its intended target with high affinity while showing minimal binding to other proteins. This is crucial for minimizing off-target effects. Activity-based protein profiling (ABPP) using phosphonate affinity tags has been developed to identify the specific targets of kinase inhibitors within the complex cellular proteome. uu.nluu.nl

Table 1: Biophysical Techniques for Characterizing Phosphonate-Enzyme Interactions

| Technique | Measured Parameters | Information Provided |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS | Binding affinity, enthalpy and entropy of binding. nih.gov |

| Surface Plasmon Resonance (SPR) | kon, koff, Kd | Kinetics of binding (on- and off-rates), binding affinity. caymanchem.com |

| Activity-Based Protein Profiling (ABPP) | Target engagement, IC50 | Specificity, identification of on- and off-targets. uu.nl |

| Thermal Shift Assay (TSA) | Tm | Ligand-induced protein stabilization. caymanchem.com |

The thermodynamic and kinetic parameters of inhibitor binding provide a deeper understanding of the molecular recognition process. nih.gov The Gibbs free energy of binding (ΔG), which is related to the binding affinity, is composed of enthalpic (ΔH) and entropic (ΔS) contributions. A favorable binding event is characterized by a negative ΔG.

The enthalpic contribution arises from the formation of favorable interactions such as hydrogen bonds and van der Waals contacts between the inhibitor and the enzyme. The entropic contribution is more complex and includes changes in the conformational entropy of the protein and the inhibitor, as well as changes in the solvent entropy upon binding. acs.org

Kinetic analysis, often performed using SPR, reveals the rates at which the inhibitor associates with and dissociates from the enzyme. A slow dissociation rate (low koff) is often desirable for inhibitors, as it leads to a longer duration of action.

Table 2: Thermodynamic Parameters of Molecular Recognition

| Parameter | Description | Significance in Binding |

|---|---|---|

| Gibbs Free Energy (ΔG) | The overall energy change upon binding. | A negative value indicates a spontaneous and favorable binding event. researchgate.net |

| Enthalpy (ΔH) | The heat change associated with bond formation and breakage. | A negative value indicates favorable enthalpic contributions from interactions like hydrogen bonds. nih.gov |

| Entropy (ΔS) | The change in the degree of disorder of the system. | A positive value can arise from the release of ordered water molecules from the binding site, contributing favorably to binding. acs.org |

| Association Rate Constant (kon) | The rate at which the inhibitor binds to the enzyme. | A high kon indicates rapid binding. |

| Dissociation Rate Constant (koff) | The rate at which the inhibitor dissociates from the enzyme. | A low koff indicates a stable complex and prolonged inhibition. |

Computational Methodologies in Phosphonatoformate Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex biosolveit.defiveable.me. It involves predicting the binding pose and estimating the binding affinity of a ligand to a target protein. This process is fundamental in drug discovery for understanding how a potential drug molecule interacts with its biological target at an atomic level biosolveit.demdpi.com. For a compound like Phosphonatoformate, molecular docking simulations would be employed to:

Predict Binding Poses: Determine how this compound or its analogs might fit into the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces.

Estimate Binding Affinity: Utilize scoring functions to rank different binding poses and predict the strength of the interaction, which is a crucial indicator of potential efficacy biosolveit.demdpi.com.

Guide Lead Optimization: By understanding the binding mode, researchers can rationally design modifications to this compound to enhance its binding affinity and specificity.

Given the absence of specific research data for this compound, the following table illustrates the type of output generated by molecular docking studies for hypothetical analogs.

Table 4.1.1: Illustrative Molecular Docking Results for this compound Analogs

| Compound ID | Target Protein | Binding Score (kcal/mol) | Key Interactions (Predicted) |

| PFN-001 | Target X | -9.5 | H-bond, Hydrophobic |

| PFN-002 | Target X | -8.2 | Van der Waals |

| PFN-003 | Target X | -10.1 | H-bond, Ionic |

Note: The data presented in this table is illustrative and does not represent actual research findings for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity jocpr.comneovarsity.orgimist.maresearchgate.net. QSAR models are built using molecular descriptors (e.g., physicochemical properties, structural features) that quantify structural differences and correlate them with observed biological activities. For this compound research, QSAR would be invaluable for:

Predicting Activity: Estimating the biological activity of new, unsynthesized this compound analogs based on their structural features.

Rational Design: Identifying key structural features that contribute positively or negatively to the desired activity, thereby guiding the design of more potent and selective compounds jocpr.comneovarsity.org.

Optimizing Properties: Extending QSAR to predict pharmacokinetic properties (ADMET) and reduce potential toxicity, contributing to drug development jocpr.com.

The following table demonstrates the typical parameters found in a QSAR model, applied illustratively to this compound derivatives.

Table 4.2.1: Illustrative QSAR Model Parameters for this compound Derivatives

| Descriptor | Coefficient | p-value | Contribution to Activity |

| LogP | 0.85 | 0.001 | Positive |

| Steric Bulk (e.g., VdW volume) | -0.72 | 0.005 | Negative |

| Hydrogen Bond Donor Count | 0.30 | 0.15 | Positive (minor) |

| Electrostatic Potential | -0.55 | 0.010 | Negative |

Note: The data presented in this table is illustrative and does not represent actual research findings for this compound.

Molecular Dynamics Simulations to Explore Dynamic Interactions

Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, based on Newton's laws of motion nih.govmdpi.comresearchgate.net. MD simulations provide insights into the dynamic behavior of molecules and their interactions, which are crucial for understanding biological processes. In the context of this compound research, MD simulations would be used to:

Explore Conformational Changes: Understand how this compound or its target proteins might change their shape upon binding.

Analyze Dynamic Interactions: Reveal transient interactions, water molecule dynamics in the binding site, and the stability of ligand-protein complexes over time mdpi.comnih.govresearchgate.net.

Refine Docking Poses: Validate and refine the binding poses predicted by docking by simulating the complex's behavior over a longer timescale.

Calculate Binding Free Energies: Employ methods like MM-PBSA or MM-GBSA to provide more accurate estimates of binding affinities.

The table below illustrates typical metrics obtained from MD simulations.

Table 4.3.1: Illustrative Molecular Dynamics Simulation Metrics

| Simulation Metric | Value (this compound-Target Complex) | Interpretation |

| RMSD (Å) | 2.1 - 2.8 | Stability of protein/ligand conformation |

| Radius of Gyration (Å) | 5.5 - 5.8 | Compactness of the complex |

| Total Interaction Energy (kcal/mol) | -65.2 | Strength of binding interactions |

Note: The data presented in this table is illustrative and does not represent actual research findings for this compound.

Virtual Screening Strategies for Identifying Novel Scaffolds

Virtual Screening (VS) is a computational technique used to search large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target sci-hub.semdpi.comtaylorfrancis.com. It significantly accelerates the drug discovery process by prioritizing compounds for experimental testing. For this compound research, VS strategies would include:

Structure-Based Virtual Screening (SBVS): Using the 3D structure of a target protein to screen compound libraries through docking mdpi.com.

Ligand-Based Virtual Screening (LBVS): Employing known active molecules (if available for a similar target) to identify compounds with similar properties, often using pharmacophore models or QSAR mdpi.com.

Identifying Novel Scaffolds: Discovering new chemical structures that possess the desired biological activity, potentially leading to entirely new classes of this compound-like compounds sci-hub.semdpi.comnih.gov.

The following table provides an example of how virtual screening results might be presented.

Table 4.4.1: Illustrative Virtual Screening Hit List

| Compound ID | Screening Score | Predicted Activity Category | Scaffold Type |

| VS-Hit-001 | 0.85 | High | Pyrimidine |

| VS-Hit-002 | 0.78 | Medium | Benzimidazole |

| VS-Hit-003 | 0.91 | High | Indole |

Note: The data presented in this table is illustrative and does not represent actual research findings for this compound.

Computational Prediction of Biological Target Selectivity

Predicting the selectivity of a compound for its intended biological target over other related targets is critical for minimizing off-target effects and potential toxicity nih.gov. Computational methods can predict this selectivity by comparing a compound's predicted interactions with multiple targets. For this compound, this would involve:

Kinome Profiling: Assessing how this compound might interact with a broad panel of related proteins (e.g., kinases, proteases) to identify potential off-targets nih.gov.

Comparative Docking/QSAR: Running docking simulations or QSAR models against a library of related protein targets to identify differential binding affinities or activity profiles.

Mechanism of Selectivity: Understanding the structural basis for why this compound might bind more strongly to one target than another.

The table below illustrates how target selectivity might be computationally predicted.

Table 4.5.1: Illustrative Target Selectivity Profile

| Target ID | Predicted Binding Affinity (this compound) | Selectivity Ratio (Target A vs. Target B) | Notes |

| Target A | -8.0 kcal/mol | 10:1 | Primary target |

| Target B | -7.2 kcal/mol | - | Potential off-target |

| Target C | -6.5 kcal/mol | 50:1 | Related target, low affinity |

Note: The data presented in this table is illustrative and does not represent actual research findings for this compound.

Compound List

this compound

Biochemical and Cellular Pathway Perturbations by Phosphonatoformate

Influence on Deoxyribonucleotide Triphosphate (dNTP) Metabolism in Host Cells

Phosphonatoformate directly impacts the metabolism of deoxyribonucleotide triphosphates (dNTPs) by targeting the process of DNA synthesis. Unlike many nucleoside analogs, it does not require intracellular phosphorylation to become active. nih.govechemi.com Its primary mechanism involves the non-competitive, reversible inhibition of the pyrophosphate binding site on DNA polymerases, particularly those of viral origin. nih.govechemi.com

During DNA replication, DNA polymerase catalyzes the incorporation of a dNTP into the growing DNA strand, releasing a pyrophosphate (PPi) molecule in the process. This compound mimics this PPi molecule. nih.gov It binds to the PPi binding site on the polymerase, but its presence stalls the enzyme, preventing the cleavage of PPi from the incoming dNTP. nih.govresearchgate.net This action effectively halts the DNA chain elongation process. Research using a chimeric DNA polymerase has visualized this compound in the enzyme's active site, where it interacts with conserved basic residues and chelates a metal ion essential for nucleotide binding. nih.gov This interaction traps the polymerase in a closed, pre-translocation state, preventing further DNA synthesis. nih.govresearchgate.net

| Enzyme Target | Mechanism of Action | Consequence |

| DNA Polymerase | Binds to the pyrophosphate (PPi) binding site. nih.govechemi.com | Blocks the cleavage of PPi from dNTPs. nih.gov |

| DNA Polymerase | Mimics the pyrophosphate leaving group. nih.govresearchgate.net | Halts DNA chain elongation. nih.gov |

| DNA Polymerase | Traps the enzyme in a closed, pre-translocation state. nih.gov | Stalls DNA synthesis. researchgate.net |

Research into Sodium-Dependent Inorganic Phosphate (B84403) Transporter Inhibition

This compound is widely used in research as an inhibitor of sodium-dependent inorganic phosphate (Na+/Pi) transporters. nih.govebi.ac.uk These transporters are crucial for maintaining phosphate homeostasis by controlling the entry of inorganic phosphate (Pi) into cells.

Studies have demonstrated that this compound can inhibit Pi transport in various cell types. It is considered an inhibitor of type II Na+/Pi transporters. ebi.ac.uk For instance, research on human smooth muscle cells showed that this compound dose-dependently inhibits Pi-induced calcium deposition mediated by a sodium-dependent phosphate cotransporter (NPC). ebi.ac.uk Similarly, Pi uptake in bovine brain capillaries was found to be sensitive to inhibition by phosphonoformic acid. mdpi.com However, its efficacy can be cell-type specific. In aortic vascular smooth muscle cells (VSMCs), which primarily express PFA-resistant type III transporters (Pit-1 and Pit-2), this compound did not inhibit radiotracer Pi uptake at concentrations that successfully prevented calcification, suggesting a different mechanism of action in this context. ebi.ac.ukahajournals.org

| Transporter Type | Research Model | Finding | Reference |

| Sodium-dependent phosphate cotransporter (NPC) | Human Smooth Muscle Cells | PFA dose-dependently inhibited Pi-induced calcium deposition. | ebi.ac.uk |

| Type II NaPi Transporter | General | PFA is used as an experimental inhibitor. | ebi.ac.uk |

| Type III NaPi Transporters (Pit-1, Pit-2) | Rat Aortic Vascular Smooth Muscle Cells | Pi uptake was not inhibited at concentrations where PFA prevents calcification. | ebi.ac.ukahajournals.org |

| General Pi Transporter | Bovine Brain Capillaries | Pi transport was sensitive to inhibition by PFA. | mdpi.com |

Investigation of Downstream Cellular Responses in Research Models

The inhibition of critical enzymes and transporters by this compound triggers a cascade of downstream cellular responses, which have been investigated in various research models.

One of the most studied downstream effects is the prevention of vascular calcification. In cultured VSMCs, this compound prevents calcium deposition induced by high phosphate levels. ahajournals.orgahajournals.org Interestingly, this effect appears to be largely independent of its role as a Pi transport inhibitor in these specific cells. ahajournals.org Instead, it is thought to act through a physicochemical mechanism by directly inhibiting the formation and deposition of calcium-phosphate crystals, similar to its analogue, pyrophosphate. ahajournals.orgahajournals.org

Furthermore, this compound influences gene expression. In human smooth muscle cells treated with high levels of phosphate, the compound was shown to inhibit the expression of key osteogenic marker genes, such as osteocalcin (B1147995) and Cbfa-1. ebi.ac.uk

Due to its structural similarity to pyrophosphate, this compound can also inhibit other enzymes that have a PPi-binding site, such as adenylyl and guanylyl cyclases. ahajournals.org This could theoretically alter cellular signaling pathways dependent on cyclic AMP (cAMP) and cyclic GMP (cGMP). However, studies investigating the prevention of VSMC calcification concluded that this was not the primary mechanism of action. ahajournals.org

In some cellular models, the inhibition of one pathway by this compound can lead to compensatory responses. For example, in the MDA-MB-231 breast cancer cell line, the inhibition of the sodium-dependent Pi transporter SLC34A2 by PFA resulted in an observed increase in the capacity of H+-dependent Pi transport, suggesting a cellular adaptation to maintain phosphate supply. mdpi.com

| Downstream Response | Research Model | Observation |

| Vascular Calcification | Vascular Smooth Muscle Cells (VSMCs) | PFA prevents Pi-induced calcification, primarily via a physicochemical mechanism. ahajournals.orgahajournals.org |

| Gene Expression | Human Smooth Muscle Cells | PFA inhibits the expression of osteogenic markers (osteocalcin, Cbfa-1) induced by high phosphate. ebi.ac.uk |

| Cyclase Activity | General | PFA can inhibit adenylyl and guanylyl cyclases. ahajournals.org |

| Compensatory Transport | MDA-MB-231 Breast Cancer Cells | Inhibition of Na+-dependent Pi transport led to an increase in H+-dependent Pi transport. mdpi.com |

Mechanisms of Resistance to Phosphonatoformate

Genetic Mutations in Viral DNA Polymerase Genes Conferring Resistance

Resistance to phosphonatoformate is predominantly associated with specific amino acid substitutions in the viral DNA polymerase gene. In Human Cytomegalovirus (HCMV), this is the UL54 gene, and in Herpes Simplex Virus (HSV), it is the UL30 gene. asm.orgnih.gov Prolonged exposure to the drug in clinical or laboratory settings often leads to the selection and emergence of these mutant viral strains. echemi.comfrontiersin.org

Numerous mutations have been identified that confer varying levels of resistance. These mutations are often found clustered in conserved regions of the DNA polymerase enzyme. nih.govoup.com For instance, in HCMV, mutations conferring foscarnet (B613817) resistance are frequently located in domains such as the amino terminal 2, palm, and finger domains. nih.govnih.gov Similarly, in HSV, resistance mutations are often found in conserved regions II and III of the DNA polymerase. nih.govasm.orgoup.com However, resistance-conferring mutations have also been identified outside these typical hotspots, expanding the range of codons that need to be considered for genotypic resistance testing. nih.govnih.gov

The following table summarizes key mutations in the DNA polymerase of HCMV and HSV that have been confirmed to confer resistance to this compound.

| Virus | Gene | Amino Acid Substitution | Associated Resistance Profile | Reference |

|---|---|---|---|---|

| HCMV | UL54 | S290R | Foscarnet resistance, slight decrease in Ganciclovir (B1264) susceptibility | nih.gov, nih.gov |

| HCMV | UL54 | N495K | Foscarnet resistance | nih.gov |

| HCMV | UL54 | T552N | Foscarnet resistance | nih.gov |

| HCMV | UL54 | H600L | Resistance to Foscarnet, Ganciclovir, and Cidofovir (B1669016) | frontiersin.org |

| HCMV | UL54 | A692S | Foscarnet resistance | oup.com, nih.gov |

| HCMV | UL54 | T700A | Foscarnet resistance | frontiersin.org |

| HCMV | UL54 | E756D/G/K | Foscarnet resistance (E756G also modest Cidofovir resistance) | oup.com, frontiersin.org, nih.gov |

| HCMV | UL54 | A809V | Foscarnet resistance | nih.gov |

| HCMV | UL54 | E951D | Foscarnet resistance, slight decrease in Ganciclovir susceptibility | nih.gov, nih.gov |

| HSV-1 | UL30 | A719T/V | Cross-resistance to Acyclovir and Foscarnet | nih.gov, asm.org |

| HSV-1 | UL30 | S724N | Cross-resistance to Acyclovir, Foscarnet, and Cidofovir | nih.gov, ivami.com |

| HSV-1 | UL30 | L778M | Cross-resistance to Acyclovir, Foscarnet, and Cidofovir | nih.gov, ivami.com |

| HSV-1 | UL30 | F891C | High-level resistance to Acyclovir and Foscarnet | nih.gov |

Structural Basis of Resistance-Associated Amino Acid Substitutions

The structural basis for this compound resistance lies in how amino acid changes in the DNA polymerase affect the drug's ability to bind to its target site. Since this compound mimics pyrophosphate, it is thought to inhibit the pyrophosphate exchange that occurs during the addition of new deoxynucleoside triphosphates (dNTPs) to the growing DNA strand. echemi.comoup.com

Mutations can confer resistance through several structural mechanisms:

Direct Interference: Some mutations occur in or near the pyrophosphate binding pocket, directly hindering the binding of this compound. Many identified resistance mutations in HCMV are located close to residues involved in pyrophosphate binding or nucleotide recognition. oup.com

Altered DNA Binding: A model structure of the HCMV UL54 polymerase suggests the presence of a long DNA-binding loop. frontiersin.org Mutations within this loop, such as H600L and T700A, can confer resistance, indicating that alterations in the interaction between the polymerase and the DNA template can also influence drug susceptibility. frontiersin.org

Notably, the crystal structure for the full HCMV UL54 polymerase is not yet available, so much of the structural understanding is derived from homology modeling using known structures like yeast and other herpesvirus DNA polymerases. frontiersin.orgasm.org

Cross-Resistance Patterns with Other Antiviral Agents: Mechanistic Insights

An important aspect of this compound resistance is its cross-resistance profile with other antiviral drugs that target the viral DNA polymerase, such as the nucleoside analogs ganciclovir (GCV) and cidofovir (CDV). asm.org

The patterns of cross-resistance are determined by the location and functional impact of the specific mutation.

Distinct Resistance Profiles: Mutations conferring resistance to this compound are largely distinct from those conferring resistance to GCV and CDV. asm.orgoup.com This is because this compound has a different binding site and mechanism of action compared to nucleoside analogs, which act as chain terminators after being incorporated into the DNA. ivami.com Therefore, many this compound-resistant isolates remain susceptible to GCV and CDV. oup.com

Multi-Drug Resistance: Despite the generally distinct sites, some single mutations in the DNA polymerase gene can confer resistance to multiple drugs. nih.govoup.com These mutations are often located in regions of the enzyme that are critical for multiple functions, such as dNTP binding or catalysis. For example, the HCMV H600L mutation confers resistance to this compound, GCV, and CDV. frontiersin.org In HSV, mutations in conserved regions II and VI, such as S724N and L778M, have been shown to induce cross-resistance to acyclovir, this compound, and even reduce susceptibility to cidofovir. nih.govivami.com

Lack of Cross-Resistance: The absence of cross-resistance between this compound and many other antivirals makes it a valuable second-line therapy for infections caused by viruses resistant to other agents, such as GCV-resistant HCMV. nih.govnih.gov

The table below provides examples of cross-resistance patterns for specific viral DNA polymerase mutations.

| Virus | Mutation | Foscarnet (this compound) | Ganciclovir (GCV) / Acyclovir (ACV) | Cidofovir (CDV) | Reference |

|---|---|---|---|---|---|

| HCMV | T700A | Resistant | Susceptible | Susceptible | frontiersin.org |

| HCMV | E756G | Resistant | Susceptible | Modestly Resistant | frontiersin.org |

| HCMV | H600L | Resistant | Resistant | Resistant | frontiersin.org |

| HCMV | S290R | Resistant | Slightly Decreased Susceptibility | Not specified | nih.gov |

| HSV-1 | S724N | Resistant | Resistant (ACV) | Reduced Susceptibility | nih.gov, ivami.com |

| HSV-1 | L778M | Resistant | Resistant (ACV) | Reduced Susceptibility | nih.gov, ivami.com |

| HSV-1 | N961K | Susceptible | Resistant (ACV) | Not specified | nih.gov |

| HSV-1 | Y941H | Susceptible | Resistant (ACV) | Not specified | nih.gov |

Synthetic Strategies and Derivatization for Research Applications

Advanced Methodologies for Phosphonatoformate Core Structure Synthesis

The fundamental approach to constructing the this compound core, which features a direct carbon-phosphorus (C-P) bond, is the Michaelis-Arbuzov reaction. This classic and versatile method is one of the most widely used transformations for the formation of C-P bonds to create phosphonates. The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.

In the context of this compound, the synthesis is adapted to create triesters of the final compound. The process generally begins with the reaction of a trialkyl phosphite with an alkyl haloformate. The initial step is an SN2 reaction where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the haloformate, displacing the halide to form a phosphonium (B103445) salt intermediate. In a subsequent, typically thermally induced step, the displaced halide anion attacks one of the alkyl groups on the phosphonium intermediate, leading to the formation of the stable pentavalent phosphonate (B1237965) triester and an alkyl halide byproduct. These resulting triesters serve as crucial precursors that can be selectively hydrolyzed to yield di- and monoesters, or fully hydrolyzed to afford the parent phosphonoformic acid.

Design and Synthesis of Phosphonate Analogues and Derivatives

The highly ionic nature of this compound at physiological pH limits its passive diffusion across cell membranes. This has been a primary motivator for the design and synthesis of analogues and derivatives, largely focused on creating prodrugs that can deliver the active compound more efficiently into cells. The main strategy involves masking the polar phosphonate and carboxylate groups by converting them into less polar ester functionalities.

Research has focused on preparing a variety of aliphatic and aromatic mono-, di-, and triesters. The synthesis of triesters is accomplished via the Michaelis-Arbuzov reaction, as described above. These triesters can then be carefully hydrolyzed under controlled conditions to produce the corresponding di- and monoesters. Additionally, more complex prodrug strategies have been explored, such as the synthesis of (acyloxy)alkyl esters. These derivatives are designed to be cleaved by intracellular esterases, releasing the active this compound inside the cell. The synthesis of these more complex esters involves converting phosphonate precursors into disilver salts, which are then reacted with appropriate iodoalkyl acrylates to yield the target bis(acyloxyalkyl) phosphonates. nih.gov

Systematic studies on the derivatives of this compound have provided critical insights into the structural requirements for its biological activity. Research examining a range of aliphatic and aromatic esters has revealed a clear structure-activity relationship.

Direct enzymatic assays, for instance with viral DNA polymerase, have shown that for potent inhibition at the enzyme level, all three acidic functional groups (two on the phosphonate moiety and one on the carboxylate) must be free. None of the triester, diester, or monoester derivatives show significant inhibitory activity against the isolated enzyme. This finding underscores the importance of the tri-anionic form in mimicking pyrophosphate at the enzyme's active site.

However, when these analogues are tested in cell-based assays or in vivo models, a different picture emerges. Certain esters, particularly monoesters with a free carboxylic acid group and diesters with an aromatic carboxylate function, demonstrate significant antiviral activity. This discrepancy between enzyme-level and cell-level activity strongly suggests that these derivatives function as prodrugs. They are able to cross the cell membrane more effectively than the parent compound and are subsequently biotransformed by intracellular enzymes (e.g., esterases) back into the active, tri-anionic this compound. In contrast, derivatives with aliphatic carboxylic ester groups have been found to be largely inactive in all test systems.

| Compound Type | Modification | Activity vs. Isolated Enzyme (e.g., DNA Polymerase) | Activity in Cell-Based Assays (e.g., Plaque Reduction) | Inferred Mechanism |

|---|---|---|---|---|

| This compound (Parent) | Three free acidic groups | High | Moderate (limited by uptake) | Direct Enzyme Inhibition |

| Triesters | All acidic groups esterified | Inactive | Inactive | - |

| Diesters (Aliphatic Carboxylic Ester) | Phosphonate groups free | Inactive | Inactive | - |

| Diesters (Aromatic Carboxylic Ester) | Phosphonate groups free | Inactive | Active | Prodrug (intracellular hydrolysis) |

| Monoesters (Aromatic Phosphonic Ester) | Carboxylic group free | Inactive | Active | Prodrug (intracellular hydrolysis) |

The exploration of the chemical space around the this compound scaffold is primarily a strategy to optimize its interaction with the biological system as a whole, rather than just the target enzyme. The main challenge is overcoming the pharmacokinetic barrier of the cell membrane. The synthesis of various ester prodrugs is a direct manifestation of this exploration. By temporarily neutralizing the charges on the molecule, researchers can modulate its lipophilicity, aiming for an optimal balance that facilitates membrane transport without compromising the subsequent conversion to the active form.

Development of Chemically Modified this compound Probes

The development of chemically modified molecular probes is a cornerstone of modern chemical biology, enabling the study of a molecule's mechanism of action, biodistribution, and target engagement. nih.gov While phosphonate groups are sometimes used as reactive components in activity-based probes (ABPs) for certain enzyme classes like serine hydrolases, specific research probes derived directly from the this compound structure are not widely reported in peer-reviewed literature. nih.govnih.govwikipedia.org However, the principles for their design and synthesis are well-established.

Radiolabeled Probes: For research into pharmacokinetics and metabolism, a radiolabeled version of this compound would be an invaluable tool. The synthesis of such a probe would involve incorporating a radioactive isotope, most commonly carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the molecule's backbone. moravek.com A synthetic route would be designed to introduce a ¹⁴C-labeled precursor, such as ¹⁴C-labeled haloformate, at a metabolically stable position in the final steps of the synthesis to maximize yield and specific activity. Such radiolabeled compounds are essential for conducting absorption, distribution, metabolism, and excretion (ADME) studies, which track the fate of a drug candidate in a biological system. nih.gov

Fluorescent Probes: To visualize the compound's cellular uptake or localization, a fluorescent probe could be developed. This would involve covalently attaching a fluorophore (a fluorescent dye) to the this compound molecule. mdpi.com The synthetic challenge lies in identifying a position on the this compound structure where a linker and fluorophore can be attached without abolishing its ability to interact with its biological target. The carboxylate group could be a potential attachment point, where it is converted to an amide linked to a fluorescent reporter. Such a probe could be used in fluorescence microscopy to directly observe if and where the compound accumulates within cells.

Future Directions and Emerging Research Avenues

Development of Next-Generation Phosphonatoformate-Based Research Tools

The inherent chemical characteristics of this compound, particularly its resemblance to pyrophosphate and its ability to chelate metal ions, present opportunities for its transformation into sophisticated research tools. Future efforts could focus on developing modified this compound derivatives designed for specific investigative purposes, moving beyond its direct therapeutic application.

Fluorescent Probes and Imaging Agents: this compound could be chemically modified to incorporate fluorescent tags. Such probes could be invaluable for visualizing its cellular uptake, distribution, and localization within infected cells or specific cellular compartments. This would allow researchers to study the dynamics of viral polymerase inhibition or other potential cellular interactions in real-time.

Affinity-Based Purification Tools: Immobilizing this compound onto solid supports, such as agarose (B213101) beads, could create affinity chromatography matrices. These matrices could be used to isolate and purify proteins that specifically bind to this compound, including viral polymerases or host cell proteins that interact with the compound. This approach would facilitate the identification of novel binding partners and elucidate interaction mechanisms.

Isotopically Labeled Analogs: The synthesis of this compound analogs incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ³¹P) or radioisotopes could enable detailed metabolic tracing studies. These labeled compounds would allow researchers to track the compound's fate within biological systems, quantify its incorporation into cellular components, or perform sensitive detection assays.

Targeted Inhibitor Derivatives: Further structural modifications could yield this compound derivatives with enhanced specificity for particular viral polymerases or even cellular enzymes. Such tailored inhibitors could serve as precise biochemical tools to dissect specific enzymatic pathways or to probe resistance mechanisms in viral replication.

Table 1: Potential this compound-Based Research Tools

| Tool Type | Modification Strategy | Potential Research Application | Target Biomolecule/Process |

| Fluorescent Probe | Covalent attachment of a fluorophore | Cellular imaging, tracking intracellular localization and dynamics | Viral DNA Polymerase, cellular uptake pathways |

| Affinity Matrix | Covalent immobilization onto a solid support | Protein purification, identification of binding partners | Viral polymerases, phosphonate-binding proteins |

| Isotopically Labeled Analog | Incorporation of stable or radioisotopes | Metabolic tracing, quantitative analysis, PET imaging (with radioisotopes) | Phosphonate (B1237965) metabolism, drug distribution |

| Site-Specific Inhibitor | Targeted chemical modifications | Elucidating enzyme mechanisms, studying drug resistance, probing specific viral targets | Viral DNA polymerases, reverse transcriptases |

| Bioconjugated Derivative | Conjugation to peptides, antibodies, or nanoparticles | Targeted delivery, enhanced cellular penetration, specific cell-type labeling | Infected cells, specific viral proteins, intracellular organelles |

Exploration of this compound's Role in Novel Biological Pathways

Beyond its established antiviral mechanism, this compound's unique structure suggests potential involvement in other biological processes. Future research could uncover previously unrecognized roles for this compound, expanding our understanding of its impact on cellular and organismal physiology.

Metabolic Interplay: this compound's structural similarity to phosphate (B84403) and its involvement in energy-related processes (as a pyrophosphate analog) warrant investigation into its interactions with cellular metabolism. Research could explore whether it influences endogenous phosphate pools, energy production pathways (e.g., glycolysis, oxidative phosphorylation), or nucleotide metabolism.

Agricultural Applications: Preliminary indications suggest this compound's potential as an agricultural agent, such as a herbicide or pesticide solubilityofthings.com. Future research should focus on elucidating the specific biochemical pathways and molecular targets within plants or pests that mediate these effects. This could involve investigating its impact on plant growth regulators, enzyme inhibition in target organisms, or its persistence and degradation in agricultural environments.

Cellular Signaling Modulation: As a molecule that interacts with enzymes involved in nucleic acid synthesis, this compound might also influence broader cellular signaling cascades. Studies could investigate its effects on kinase activity, phosphatase activity, or other signaling pathways that regulate cell growth, differentiation, or stress responses.

Host-Pathogen Interaction Dynamics: While its primary action is on viral enzymes, this compound's presence within infected cells could indirectly modulate host-pathogen interactions. Future research could explore its impact on host immune responses, cellular defense mechanisms, or the interplay between viral replication and cellular stress pathways.

Table 2: Emerging Biological Pathways for this compound Exploration

| Pathway/Process | Rationale for Exploration | Potential Research Questions |

| Cellular Phosphate Metabolism | Structural similarity to phosphate, potential interference with ATP hydrolysis/synthesis. | Does this compound compete with endogenous phosphates for transporters or enzymes? How does it affect cellular energy charge? |

| Plant Growth Regulation/Enzyme Inhibition | Mentioned potential as herbicide/pesticide. | Which plant enzymes or metabolic pathways are inhibited by this compound? What is its spectrum of activity against target pests? |

| Cellular Kinase/Phosphatase Signaling | Potential for interaction with enzymes involved in signal transduction due to its charged nature and metal-chelating ability. | Does this compound modulate cellular signaling pathways? Can it act as an allosteric regulator or inhibitor of specific kinases or phosphatases? |

| Host Immune Response Modulation | Indirect effects on host cells during viral infection. | Does this compound influence the production of cytokines or chemokines? Does it alter the susceptibility of host cells to secondary infections? |

| Nucleotide Biosynthesis and Salvage Pathways | Its role as a DNA polymerase inhibitor suggests potential interactions with nucleotide precursors. | Does this compound affect the availability or metabolism of cellular nucleotides? Can it be incorporated into cellular nucleic acids? |

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insight

The advent of high-throughput 'omics' technologies offers unprecedented opportunities to dissect the complex molecular landscape affected by this compound. Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of its cellular impact and elucidate intricate mechanisms of action.

Transcriptomic Profiling: Analyzing changes in gene expression patterns following this compound treatment can reveal cellular pathways that are upregulated or downregulated. This could identify novel cellular targets, stress responses, or resistance mechanisms induced by the compound.

Proteomic Analysis: Proteomics can identify proteins whose abundance, post-translational modifications, or interactions are altered by this compound. This approach is crucial for pinpointing direct protein targets beyond viral polymerases, understanding downstream signaling events, and identifying proteins involved in cellular uptake or resistance.

Metabolomic Profiling: Comprehensive metabolomic studies can map the changes in small molecule metabolites within cells or organisms treated with this compound. This can illuminate its effects on metabolic flux, energy production, and the availability of essential biochemical building blocks.

Chemoproteomics and Interactomics: Advanced chemoproteomic techniques, such as activity-based protein profiling or affinity purification coupled with mass spectrometry, can directly identify proteins that bind to this compound in a cellular context. Interactomics studies can map the broader protein-protein interaction networks affected by this compound, revealing its systemic cellular influence.

Systems Biology Integration: Combining data from multiple omics layers (e.g., transcriptomics, proteomics, metabolomics) within a systems biology framework can lead to a more comprehensive understanding of this compound's complex biological network effects. This integrated approach can help build predictive models of its action and identify synergistic or antagonistic interactions with other molecules.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming scientific discovery, offering powerful tools to accelerate research and uncover novel insights into compounds like this compound.

Predictive Modeling for Drug Design: AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of novel this compound derivatives. This can guide the design of next-generation antiviral agents with improved efficacy, altered target specificity, or enhanced pharmacokinetic profiles.

Target Identification and Pathway Prediction: ML models can process complex biological data, such as gene expression profiles or protein-protein interaction networks, to predict new molecular targets or pathways that this compound might influence. This can uncover previously unknown mechanisms of action or identify new therapeutic avenues.

Virtual Screening and Lead Optimization: AI-powered virtual screening can rapidly assess large chemical libraries to identify compounds with structural or functional similarity to this compound, potentially uncovering new antiviral agents or compounds with related activities. ML can also optimize existing lead compounds by predicting structure-activity relationships.

Mechanism Elucidation from Omics Data: AI can analyze the complex, high-dimensional data generated by omics technologies to identify subtle patterns and correlations that might be missed by traditional statistical methods. This can accelerate the elucidation of this compound's detailed molecular mechanisms.

Agricultural Application Prediction: ML models can be trained on data related to chemical structures, biological targets, and efficacy in agricultural contexts to predict the potential herbicidal or pesticidal activity of this compound and its analogs, thereby guiding experimental validation.

Q & A

Q. What experimental protocols are recommended for synthesizing phosphonatoformate, and how can reproducibility be ensured?

To synthesize this compound, use established protocols such as phosphorylation of formate derivatives under controlled pH (e.g., 6.5–7.5) and temperature (25–40°C) . Reproducibility requires:

- Detailed documentation : Include molar ratios, reaction times, purification methods (e.g., column chromatography), and solvent systems.

- Validation : Cross-check products via NMR (peak ~15–20 ppm) and FT-IR (P=O stretch ~1250 cm) .

- Control experiments : Test for byproducts (e.g., hydrolyzed phosphates) using HPLC with UV detection at 210 nm.

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Prioritize multi-modal characterization:

- Structural analysis : Single-crystal X-ray diffraction for bond-length validation (C-P: ~1.80 Å; P-O: ~1.48 Å) .

- Spectroscopy : , , and NMR to confirm purity and substituent effects.

- Thermal stability : TGA/DSC to assess decomposition thresholds (>200°C for anhydrous forms) .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Adopt a matrix approach:

- Variables : pH (4–10), temperature (4–50°C), and humidity (20–80% RH).

- Metrics : Monitor degradation via UV-Vis (λ~260 nm for formate loss) and ion chromatography for phosphate byproducts .

- Data reporting : Tabulate half-life () and degradation kinetics (e.g., pseudo-first-order rate constants).

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s reactivity and interaction with biological targets?

Use hybrid QM/MM simulations to:

- Predict reaction pathways : Calculate activation energies for hydrolysis or enzymatic cleavage (e.g., with phosphatases) .

- Docking studies : Employ AutoDock Vina to analyze binding affinities with target proteins (e.g., ATP-binding enzymes).

- Validation : Compare computed IR spectra (DFT/B3LYP) with experimental data to refine force fields .

Q. How can researchers resolve contradictions in reported this compound degradation mechanisms?

Apply systematic comparative analysis:

- Variable isolation : Test conflicting hypotheses (e.g., radical vs. acid-catalyzed hydrolysis) under controlled O/N atmospheres .

- Isotopic labeling : Use -HO to trace oxygen incorporation in degradation products via LC-MS.

- Meta-analysis : Statistically evaluate literature data (e.g., Arrhenius plots) to identify outliers or parameter biases .

Q. What strategies optimize this compound’s selectivity in catalytic applications while minimizing side reactions?

Implement a Design of Experiments (DoE) framework:

- Factors : Catalyst loading (0.1–5 mol%), solvent polarity (log P), and substrate steric effects.

- Response surface modeling : Identify optimal conditions (e.g., 1.2 mol% catalyst in THF) using Minitab or JMP.

- Mechanistic probes : Use kinetic isotope effects (KIEs) to distinguish rate-determining steps (e.g., / > 2 suggests proton transfer) .

Methodological Best Practices

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplementary details .

- Conflict resolution : Use funnel plots or sensitivity analyses to address publication bias in meta-studies .

- Software compliance : Archive computational input/output files in open-access repositories (e.g., Zenodo) using .cif (crystallography) or .log (Gaussian) formats .

Q. Tables

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Reaction pH | 6.5–7.5 | pH-stat titration |

| Purification solvent | CHCN/HO (3:1) | HPLC (C18 column) |

| Thermal decomposition | >200°C | TGA (N atmosphere) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.